molecular formula C10H6F4O2 B598372 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione CAS No. 111102-82-0

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione

Cat. No. B598372
M. Wt: 234.15
InChI Key: ZMJUOMSUMXJFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs .


Synthesis Analysis

The compound is used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It is also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .


Molecular Structure Analysis

The molecular formula of “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-7-4-2-1-3-6 (7)8 (15)5-9 (16)10 (12,13)14/h1-4H,5H2 .


Chemical Reactions Analysis

As an intermediate, “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is involved in various chemical reactions. For instance, it is used in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 234.15 . The storage temperature is normal .

Scientific Research Applications

For example, “4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione” is a β-diketone . It has been evaluated for its cytotoxic activity against human cultured tumor and normal cells . Reports suggest that it partially inhibits the oxidation of ferrocyanide in electron transport particles (ETP) isolated from beef heart mitochondria .

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Future Directions

The compound is currently being used as an intermediate in the synthesis of Mavacoxib , a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs . As research progresses, it may find additional applications in the field of medicinal chemistry.

properties

IUPAC Name

4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJUOMSUMXJFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione

Citations

For This Compound
1
Citations
KE Manojkumar, S Sreenivasa, NR Mohan… - Journal of Applicable …, 2014 - academia.edu
2-[5-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzoic acid was synthesized by 2-fluoroacetophenone, which was converted into diketone which was cyclized with 2-…
Number of citations: 7 www.academia.edu

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